2-bromo-3-ethoxy-2-Cyclohexen-1-one
Description
2-Bromo-3-ethoxy-2-cyclohexen-1-one (CAS 226703-16-8) is a substituted cyclohexenone derivative with a bromine atom at position 2 and an ethoxy group at position 3. Its molecular formula is C₇H₉BrO₂, with a molecular weight of 205.05 g/mol . The compound features a conjugated enone system, where the electron-withdrawing ketone group and electron-donating ethoxy substituent influence its electronic properties. This structural motif makes it a versatile intermediate in organic synthesis, particularly in cycloadditions or halogen-based substitution reactions.
Properties
Molecular Formula |
C8H11BrO2 |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
2-bromo-3-ethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11BrO2/c1-2-11-7-5-3-4-6(10)8(7)9/h2-5H2,1H3 |
InChI Key |
AWLXCIUTVIJNGA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)CCC1)Br |
Canonical SMILES |
CCOC1=C(C(=O)CCC1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Ring Size: Cyclopentenone analogs (e.g., 2-bromo-3-ethoxy-2-cyclopenten-1-one) exhibit higher reactivity in ring-opening reactions due to increased ring strain compared to six-membered cyclohexenones .
- Substituent Effects: Ethoxy vs. Methoxy/Hydroxy: The ethoxy group in the target compound increases lipophilicity (logP) compared to methoxy or hydroxy analogs, impacting solubility . Bromine Position: Bromine at C2 (target compound) vs. C3 (3-bromo-2-methyl analog) alters electron distribution. The C2 bromine in the enone system is more electrophilic at the adjacent carbonyl carbon, favoring nucleophilic substitutions .
- Functional Groups: Amino-substituted analogs (e.g., 1-amino-2-bromo-2-cyclohexen-3-one) exhibit basicity and enhanced nucleophilic reactivity, unlike the ethoxy-bromo compound, which is more suited as a leaving group in elimination reactions .
Key Observations :
- The chemoenzymatic route for hydroxy/methoxy analogs achieves high enantiomeric purity, whereas the target compound’s synthesis may rely on traditional halogenation, which lacks stereocontrol .
- Methyl-substituted analogs (e.g., 3-bromo-2-methyl-2-cyclohexen-1-one) are synthesized via straightforward bromination, avoiding the need for protective groups required in ethoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
